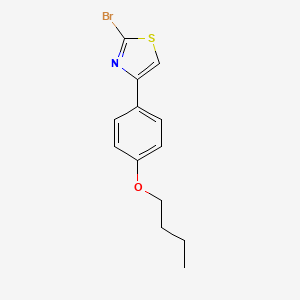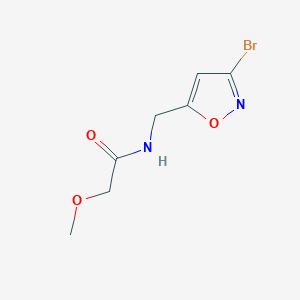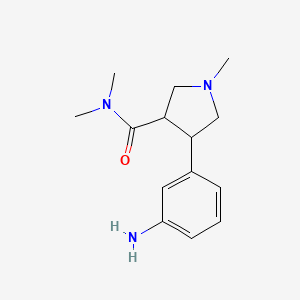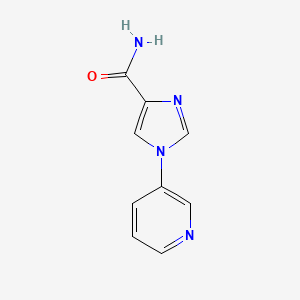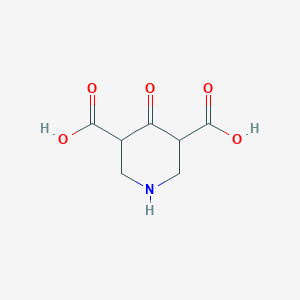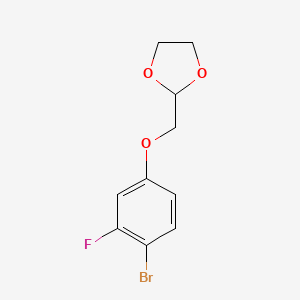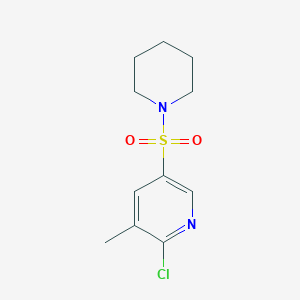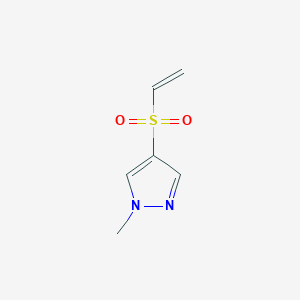
1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine is a chemical compound with the molecular formula C13H19N3 and a molecular weight of 217.31 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a vinylpyridine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine involves several steps. One common method includes the reaction of 1-ethylpiperazine with 2-chloro-5-vinylpyridine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the vinyl group to an ethyl group.
Scientific Research Applications
1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylpyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Ethyl-4-(5-vinylpyridin-2-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Ethyl-4-(2-pyridyl)piperazine: Lacks the vinyl group, leading to different reactivity and binding properties.
1-Methyl-4-(5-vinylpyridin-2-yl)piperazine: Substitution of the ethyl group with a methyl group alters the compound’s steric and electronic properties.
1-Ethyl-4-(3-vinylpyridin-2-yl)piperazine: The position of the vinyl group on the pyridine ring changes, affecting the compound’s chemical behavior.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both ethyl and vinyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(5-ethenylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C13H19N3/c1-3-12-5-6-13(14-11-12)16-9-7-15(4-2)8-10-16/h3,5-6,11H,1,4,7-10H2,2H3 |
InChI Key |
XSZYFIRTDIGAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




